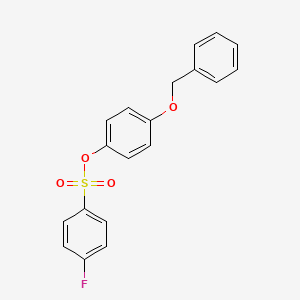

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C19H15FO4S and its molecular weight is 358.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Activation for Covalent Attachment

4-Fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing properties, serves as an excellent activating agent for the covalent attachment of biomolecules to solid supports. This reagent facilitates the rapid formation of 4-fluorobenzenesulfonate leaving groups at ambient conditions, enabling the immobilization of enzymes, antibodies, and other biologicals with preserved activity. Such activated supports have potential therapeutic applications, including the bioselective separation of human lymphocyte subsets and tumor cells from bone marrow and blood (Chang et al., 1992).

Synthesis and Material Applications

The compound is instrumental in synthesizing and modifying materials, such as in the creation of polymeric carriers and polyamides with flexible main-chain ether linkages, demonstrating the compound's versatility in materials science. These applications result in materials with high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, which are valuable in high-performance polymers and coatings (Hsiao et al., 2000).

Catalysis and Chemical Reactions

4-tert-Butylbenzenesulfonamide, a related sulfonamide, has been used to improve the solubility and stability of iron phthalocyanine catalysts. These catalysts show remarkable stability and are employed in the oxidation of olefins, demonstrating the compound's potential in catalytic processes and the synthesis of valuable chemical intermediates (Işci et al., 2014).

Environmental Applications

The structurally similar 4-fluorobenzenesulfonate moiety is also significant in environmental chemistry, particularly in the synthesis and use of radiotracers for positron emission tomography (PET). Novel syntheses of [18F]2-fluoroethyl arylsulfonates have been explored, highlighting the role of such compounds in developing more efficient and reactive radiolabeling agents for medical imaging (Musachio et al., 2005).

Advanced Sensing Technologies

A fluorescent probe based on the benzenesulfonate moiety for the facile detection of hydrogen sulfide in serum showcases the compound's application in biochemical sensing. This probe utilizes an environment-sensitive fluorophore combined with albumin and a recognition unit for H2S, demonstrating the utility of benzenesulfonate derivatives in designing selective and sensitive chemical sensors (Lee et al., 2020).

Wirkmechanismus

Target of Action

A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

Based on the action of similar compounds, it might interact with its target enzyme, possibly inhibiting its function and affecting the production of leukotriene b4 .

Biochemical Pathways

If it indeed targets leukotriene a-4 hydrolase like its structurally similar compound, it could impact the leukotriene biosynthesis pathway . This could potentially lead to a decrease in the production of leukotriene B4, a potent mediator of inflammation.

Result of Action

If it acts similarly to N-[4-(benzyloxy)phenyl]glycinamide, it might lead to a decrease in the levels of leukotriene B4, potentially reducing inflammation .

Eigenschaften

IUPAC Name |

(4-phenylmethoxyphenyl) 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO4S/c20-16-6-12-19(13-7-16)25(21,22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZZWPLDDTWYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyridin-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2897086.png)

![[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

![4-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2897091.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2897101.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)